Streptovarycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Streptovarycin is a pharmaceutical compound classified under the therapeutic category T36.5 (antibiotics and chemotherapeutics for systemic use) in the International Statistical Classification of Diseases and Related Health Problems (ICD-10) . It belongs to a family of streptomycin derivatives, as evidenced by its inclusion in the Derwent Drug File Thesaurus, which lists multiple variants (e.g., this compound-A to this compound-K) .

This compound’s clinical usage appears rare, as indicated by its low incidence (0.5%) in a multicenter study comparing drug utilization . Regulatory guidelines emphasize the need for rigorous structural characterization, including stereochemistry and polymorphism analysis, particularly for derivatives like this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of streptovarycin involves the fermentation of Streptomyces spectabilis. The process begins with the cultivation of the bacterium in a nutrient-rich medium, followed by the extraction and purification of the antibiotic. The complex yields yellow crystals from ethyl acetate and hexane. It is a neutral or weakly acidic substance that hydrolyzes on treatment with dilute alkali .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The bacterium is grown in large fermenters, and the antibiotic is extracted using organic solvents. The purification process involves multiple steps, including filtration, crystallization, and chromatography, to ensure the final product is of high purity and potency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Streptovarycin unterliegt verschiedenen Arten chemischer Reaktionen, darunter Hydrolyse, Oxidation und Substitution.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Diese Reaktion tritt auf, wenn this compound mit verdünnter Alkali behandelt wird, was zum Abbau der Verbindung führt.

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise führt die Hydrolyse von this compound zur Bildung einfacherer Verbindungen, während die Oxidation zur Bildung komplexerer Derivate führen kann .

Wissenschaftliche Forschungsanwendungen

Streptovarycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Struktur und Funktion von Makrolid-Antibiotika verwendet.

Biologie: this compound wird in der Forschung zur bakteriellen RNA-Synthese und den Mechanismen der Antibiotikaresistenz eingesetzt.

Medizin: Die Verbindung wird auf ihre potenzielle Verwendung bei der Behandlung bakterieller Infektionen untersucht, insbesondere solcher, die durch antibiotikaresistente Stämme verursacht werden.

5. Wirkmechanismus

This compound übt seine antibakteriellen Wirkungen aus, indem es die bakterielle RNA-Synthese hemmt. Es bindet an die bakterielle RNA-Polymerase und verhindert die Transkription von RNA aus DNA. Diese Hemmung stört die Produktion essentieller Proteine, was letztendlich zum Tod der Bakterienzelle führt. Zu den molekularen Zielstrukturen von this compound gehört die Beta-Untereinheit der RNA-Polymerase, die für die Aktivität des Enzyms entscheidend ist .

Ähnliche Verbindungen:

Streptomycin: Ein weiteres Antibiotikum, das aus Streptomyces griseus gewonnen wird, bekannt für seine Verwendung bei der Behandlung von Tuberkulose und anderen bakteriellen Infektionen.

Vancomycin: Ein Glykopeptid-Antibiotikum, das zur Behandlung schwerer bakterieller Infektionen eingesetzt wird, insbesondere solcher, die durch grampositive Bakterien verursacht werden.

Einzigartigkeit von this compound: this compound ist aufgrund seines spezifischen Wirkmechanismus einzigartig, der die bakterielle RNA-Polymerase angreift. Dies macht es besonders wirksam gegen Bakterien, die eine Resistenz gegen andere Antibiotika entwickelt haben. Darüber hinaus bietet seine komplexe Makrolidstruktur einen eindeutigen Vorteil in Bezug auf Stabilität und Wirksamkeit .

Wirkmechanismus

Streptovarycin exerts its antibacterial effects by inhibiting bacterial RNA synthesis. It binds to the bacterial RNA polymerase, preventing the transcription of RNA from DNA. This inhibition disrupts the production of essential proteins, ultimately leading to bacterial cell death. The molecular targets of this compound include the beta subunit of RNA polymerase, which is crucial for the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Classification

The table below summarizes key compounds structurally or functionally related to Streptovarycin:

Key Observations:

- Shared Classification : this compound and streptomycin share the T36.5 code, indicating overlapping antibiotic applications. Streptozocin, however, falls under T45.1 (antineoplastics), reflecting its distinct mechanism involving DNA alkylation .

- Structural Variants : this compound’s derivatives (A-K) suggest iterative modifications to enhance efficacy or reduce toxicity, a common strategy in antibiotic development .

Challenges in Structural Similarity and Activity

A landmark study by Martin et al. (2002) demonstrated that compounds with ≥85% structural similarity (Tanimoto index) have only a 30% chance of shared biological activity . This underscores the need for empirical validation even among analogs like this compound and its variants. For example:

- This compound-B may exhibit enhanced solubility over this compound-A due to side-chain modifications, but such hypotheses require experimental confirmation.

Research and Regulatory Considerations

- Structural Characterization : Regulatory bodies mandate detailed spectral data (NMR, IR) and crystallographic analysis to confirm purity and structure, especially for variants like this compound-K .

- Comparative Studies : Guidelines for pharmaceutical submissions stress the importance of head-to-head trials and meta-analyses to establish efficacy and safety relative to existing compounds .

Eigenschaften

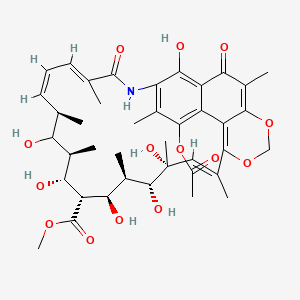

CAS-Nummer |

1404-74-6 |

|---|---|

Molekularformel |

C40H51NO14 |

Molekulargewicht |

769.8 g/mol |

IUPAC-Name |

methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17S,18R,19R,20E)-2-acetyloxy-12,14,16,18,19,31-hexahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate |

InChI |

InChI=1S/C40H51NO14/c1-16-12-11-13-17(2)38(49)41-28-19(4)36(55-23(8)42)24-25(33(28)47)31(45)21(6)35-26(24)34(53-15-54-35)18(3)14-40(9,51)37(48)22(7)32(46)27(39(50)52-10)30(44)20(5)29(16)43/h11-14,16,20,22,27,29-30,32,37,43-44,46-48,51H,15H2,1-10H3,(H,41,49)/b12-11-,17-13+,18-14+/t16-,20-,22+,27-,29-,30-,32-,37-,40-/m1/s1 |

InChI-Schlüssel |

JDECNKBYILMOLE-CJQFIEQYSA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)(C)O)C)OCO4)C)OC(=O)C)C)C |

Isomerische SMILES |

C[C@@H]1/C=C\C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(/C(=C/[C@@]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@@H]1O)C)O)C(=O)OC)O)C)O)(C)O)/C)OCO4)C)OC(=O)C)C)/C |

Kanonische SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)(C)O)C)OCO4)C)OC(=O)C)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Streptovarycin; U 7750; U-7750; U7750 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.